6-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-phenyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CYCLOPROPYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-PHENYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-PHENYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-PHENYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-PHENYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-PHENYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
6-CYCLOPROPYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-PHENYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its cyclopropyl and pyrazolyl groups contribute to its stability and reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H26N6O |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[(1-methylpyrazol-4-yl)methyl]-N-phenyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H26N6O/c1-3-11-30-23-21(14-26-30)20(12-22(27-23)18-9-10-18)24(31)29(19-7-5-4-6-8-19)16-17-13-25-28(2)15-17/h4-8,12-15,18H,3,9-11,16H2,1-2H3 |
InChI Key |
VSXOWCRVUNUPEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)N(CC4=CN(N=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.